(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride
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Overview
Description
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride is a chiral organic compound that features a brominated pyridine ring and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of the ethanamine group. One common method includes:
Bromination: Starting with 3-pyridyl ethanamine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Resolution: The racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated resolution techniques are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanamine side chain can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine side chain play crucial roles in binding to active sites, thereby modulating biological activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride
- (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride
- (S)-1-(5-Iodopyridin-3-yl)ethanamine hydrochloride
Uniqueness
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and medicinal applications.
Properties
IUPAC Name |
(1S)-1-(5-bromopyridin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWVVOMUCTRSJ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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